3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide
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Overview
Description
3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide is a complex organic compound that features a pyrimidine ring, a sulfonylamino group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors such as 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions.
Introduction of the Sulfonylamino Group: This step involves the sulfonylation of the pyrimidine ring using sulfonyl chlorides in the presence of a base such as triethylamine.
Formation of the Benzamide Moiety: The benzamide moiety is introduced through the condensation of the sulfonylated pyrimidine with an appropriate benzaldehyde derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonylamino group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially leading to the formation of hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. The sulfonylamino group can interact with active sites of enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with active site residues, while the pyrimidine and benzamide moieties can engage in π-π interactions with aromatic residues. These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds share the pyrimidine ring structure and exhibit similar biological activities.
Thiadiazoles and Thioamides: These compounds also contain heterocyclic rings and are known for their antimicrobial and anticancer properties.
Uniqueness
The uniqueness of 3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research and development in various fields.
Properties
Molecular Formula |
C19H17N5O5S |
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Molecular Weight |
427.4 g/mol |
IUPAC Name |
3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H17N5O5S/c1-12-4-2-5-13(8-12)10-21-23-17(25)14-6-3-7-15(9-14)24-30(28,29)16-11-20-19(27)22-18(16)26/h2-11,24H,1H3,(H,23,25)(H2,20,22,26,27)/b21-10+ |
InChI Key |
FFINEEDMYJBAMR-UFFVCSGVSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CNC(=O)NC3=O |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CNC(=O)NC3=O |
Origin of Product |
United States |
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